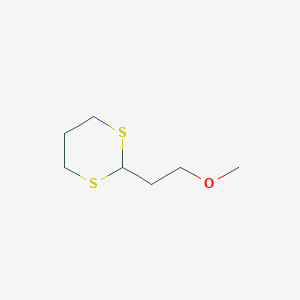

4-Cloro-2-metil-6-(4-propilfenil)pirimidina

Descripción general

Descripción

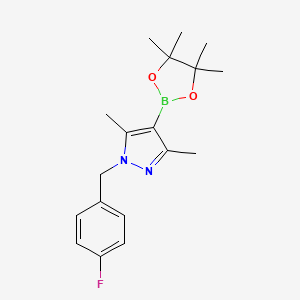

“4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of pyrazolo-pyrimidine scaffold increase the inhibitory effects .Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions . For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis

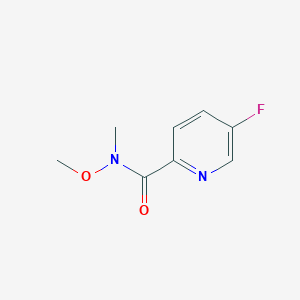

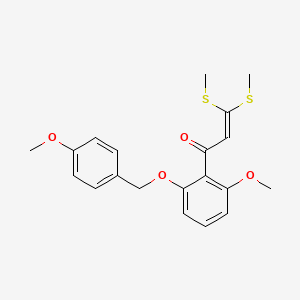

The molecular formula of “4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine” is C14H15ClN2 and its molecular weight is 246.73 g/mol.Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

Las pirimidinas, incluyendo 4-Cloro-2-metil-6-(4-propilfenil)pirimidina, han sido estudiadas por sus actividades antiinflamatorias . Se sabe que inhiben la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la sintasa inducible de óxido nítrico, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .

Síntesis de Nuevos Compuestos

Las pirimidinas se utilizan en la síntesis de nuevos compuestos. Por ejemplo, la 2-cloropirimidina se utilizó en la síntesis de nuevos bis (2- (pirimidin-2-il)etoxi)alcanos .

Análisis de la Estructura Cristal

La estructura cristalina de las pirimidinas, incluyendo this compound, puede analizarse para comprender sus propiedades físicas y químicas . Esta información puede ser útil en varios campos, incluyendo la ciencia de los materiales, los productos farmacéuticos y la ingeniería química .

Desarrollo de Tintes Fluorescentes

Las pirimidinas se han utilizado en el desarrollo de tintes fluorescentes. Por ejemplo, se sintetizó un tinte fluorescente utilizando 2-cloropirimidina . Estos tintes se pueden utilizar en diversas aplicaciones, incluyendo la imagen biológica y la tecnología de sensores .

Desarrollo de Biosensores

Las pirimidinas se han utilizado en el desarrollo de biosensores para el ensayo de proteínas . Estos biosensores se pueden utilizar en varios campos, incluyendo el diagnóstico médico, el monitoreo ambiental y las pruebas de seguridad alimentaria .

Desarrollo de Inhibidores

En base a la estructura de las pirimidinas, se pueden descubrir nuevas familias de inhibidores . Por ejemplo, se descubrió una nueva familia de potentes inhibidores de 5-LOX basados en la estructura de un derivado de pirimidina .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to have a broad range of biological activities and often target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their potential through different action mechanisms, one of which is inhibiting protein kinases . The inhibition of these enzymes can disrupt cellular signaling processes, potentially leading to various therapeutic effects.

Biochemical Pathways

Given that pyrimidine derivatives often target protein kinases, it’s likely that the compound affects pathways regulated by these enzymes . These pathways could include those involved in cell growth, differentiation, migration, and metabolism .

Result of Action

Given that pyrimidine derivatives often inhibit protein kinases, the compound could potentially disrupt cellular signaling processes, leading to various therapeutic effects .

Direcciones Futuras

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding the metabolic pathways of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within cells, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of 4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-(4-propylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10(2)16-13/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFXHMNOMOZTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B1466832.png)

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)